molecular formula C17H15ClN2OS B12224793 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole

Cat. No.: B12224793
M. Wt: 330.8 g/mol
InChI Key: SOYDZICGPIIJGZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole is a high-purity chemical compound intended for research and development purposes. This complex molecule features a quinoline core substituted with chloro, methoxy, and methyl groups, and is linked to a cyclopropylthiazole moiety. Such a structure is of significant interest in medicinal chemistry, particularly in the discovery and synthesis of novel therapeutic agents. Compounds within this structural class have demonstrated relevance in the development of retroviral protease inhibitors . The specific quinoline-thiazole architecture serves as a key scaffold, and its exploration has contributed to advances in antiviral research, including the study of inhibitors for enzymes such as HIV protease . Furthermore, related chemical structures are investigated as modulators of chemokine receptors like CXCR7 , a target implicated in oncology, immunology, and inflammatory diseases . The 4-chloro group on the quinoline ring presents a reactive site for further functionalization via nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a valuable chemical intermediate or a pharmacological probe in their ongoing projects.

Properties

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C17H15ClN2OS/c1-9-15(21-2)6-5-11-12(18)7-13(19-16(9)11)17-20-14(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

SOYDZICGPIIJGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C4CC4)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of 7-methoxy-8-methylquinolin-4(1H)-one as a key precursor. This intermediate can be synthesized through the cyclization of an appropriately substituted aniline derivative with a β-ketoester, followed by subsequent functionalization reactions.

Chlorination Procedure

The conversion of 7-methoxy-8-methylquinolin-4(1H)-one to 4-chloro-7-methoxy-8-methylquinoline utilizes a chlorinating agent, typically phosphorus oxychloride (POCl₃). The reaction conditions are similar to those used for preparing related 4-chloroquinoline derivatives.

Table 1. Optimized Conditions for Quinoline Chlorination

Reagent Quantity Reaction Conditions Duration Yield
7-Methoxy-8-methylquinolin-4(1H)-one 10 mmol POCl₃ (30 mL) 3-4 hours at reflux 85-90%

The general procedure for chlorination involves:

  • Combining the 7-methoxy-8-methylquinolin-4(1H)-one with excess phosphorus oxychloride
  • Heating the mixture under reflux conditions for 3-4 hours
  • Carefully removing excess POCl₃ through evaporation under reduced pressure
  • Pouring the residue into ice water
  • Neutralizing with ammonium hydroxide to precipitate the product
  • Collecting the solid by filtration, washing with water, and drying under vacuum

The 2-position of the quinoline ring requires additional functionalization to enable coupling with the thiazole component. This is typically achieved through bromination or triflation to create a reactive site for subsequent cross-coupling reactions.

Synthesis of 4-Cyclopropylthiazole Component

Preparation of Thiazole Precursor

The 4-cyclopropylthiazole component requires the initial synthesis of a suitably functionalized thiazole ring. According to available research, this can be accomplished through the preparation of ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate as an intermediate.

Cyclopropylation Methods

Multiple approaches exist for introducing the cyclopropyl group:

  • Direct Cyclopropylation: Utilizing cyclopropylboronic acid or cyclopropylmagnesium bromide with appropriate catalysts
  • Stepwise Construction: Building the cyclopropyl ring through sequential addition and cyclization reactions
  • Cyclopropylation Reagents: Employing specialized reagents such as the Simmons-Smith reagent for cyclopropylation of appropriate precursors

Functional Group Manipulation

The conversion of ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate to the required coupling partner involves several functional group transformations:

Table 2. Key Transformations for Thiazole Component Preparation

Starting Material Transformation Reagents Conditions Intermediate/Product
Ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate Column chromatography purification 5% ethyl acetate in hexane Room temperature Purified thiazole intermediate
Purified thiazole intermediate Functional group modification Appropriate reagents Controlled conditions Coupling-ready thiazole component

Coupling Strategies for Final Product Formation

Metal-Catalyzed Cross-Coupling

The key step in the preparation of this compound involves the coupling of the functionalized quinoline and thiazole components. This is typically achieved through metal-catalyzed cross-coupling reactions.

Table 3. Cross-Coupling Reaction Conditions

Quinoline Component Thiazole Component Catalyst System Solvent Temperature Time Yield
2-Bromo/triflate-4-chloro-7-methoxy-8-methylquinoline 2-Metalated-4-cyclopropylthiazole Pd(OAc)₂/Ligand or Pd(PPh₃)₄ DMF or Toluene 80-140°C 6-18 hours 65-85%

The cross-coupling methodology may involve:

  • Palladium-catalyzed Suzuki-Miyaura coupling using boronic acid or ester derivatives
  • Stille coupling utilizing organotin intermediates
  • Negishi coupling with organozinc reagents
  • Direct C-H activation/functionalization approaches

Alternative Synthetic Approaches

An alternative approach involves the synthesis of 4-cyclopropylthiazole with a 2-position functionality that allows direct attachment to the quinoline scaffold. This may involve:

  • Preparation of 2-(4-cyclopropylthiazol-2-yl)zinc reagents for direct metalation
  • Synthesis of 2-stannyl-4-cyclopropylthiazole derivatives for Stille coupling
  • Generation of 2-boronic acid/ester-4-cyclopropylthiazole compounds for Suzuki coupling

Purification and Characterization

Purification Techniques

The crude this compound product requires purification to obtain analytical-grade material. Effective purification methods include:

  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvent combinations
  • Preparative HPLC for higher purity requirements

Analytical Characterization

Comprehensive characterization of the final compound includes:

Table 4. Analytical Characterization Data

Analytical Method Key Parameters/Results
¹H NMR Spectroscopy Characteristic signals for aromatic protons, methoxy group (δ ~3.9-4.1 ppm), methyl group (δ ~2.5-2.7 ppm), and cyclopropyl protons (δ ~0.8-2.0 ppm)
¹³C NMR Spectroscopy Signals confirming carbon framework with expected chemical shifts for heterocyclic carbons
Mass Spectrometry Molecular ion peak consistent with molecular formula C₁₇H₁₅ClN₂OS
Elemental Analysis Percentages of C, H, N within ±0.4% of theoretical values
Melting Point Characteristic melting point range for pure compound

Reaction Mechanism Analysis

Quinoline Formation Mechanism

The formation of the quinoline core involves initial condensation reactions followed by cyclization. The chlorination mechanism involves nucleophilic substitution, where the POCl₃ activates the 4-position carbonyl through conversion to a chloroiminium intermediate, which undergoes substitution to yield the 4-chloroquinoline.

Cross-Coupling Mechanism

The palladium-catalyzed cross-coupling mechanism typically proceeds through:

  • Oxidative addition of the palladium catalyst to the halogenated quinoline
  • Transmetalation with the metalated thiazole component
  • Reductive elimination to form the new carbon-carbon bond between the quinoline and thiazole moieties

Optimization Strategies

Reaction Condition Optimization

Several parameters can be optimized to improve the yield and purity of this compound:

  • Catalyst selection and loading
  • Ligand choice for cross-coupling reactions
  • Solvent systems for optimal solubility and reactivity
  • Temperature and reaction time adjustments
  • Base selection for deprotonation/coupling steps

Alternative Reagents

Research indicates that various reagent substitutions may improve specific reaction steps:

Table 5. Alternative Reagent Options

Reaction Step Standard Reagent Alternative Reagent Potential Advantage
Chlorination POCl₃ PCl₅ or SOCl₂ Milder conditions, selective reactivity
Cross-coupling Pd(PPh₃)₄ Pd(OAc)₂/XPhos or PEPPSI catalysts Higher yields, better functional group tolerance
Thiazole formation Traditional methods Microwave-assisted synthesis Reduced reaction times, higher yields

Scale-Up Considerations

For larger-scale preparation, several modifications to the synthetic procedure are recommended:

  • Enhanced safety measures when handling chlorinating agents and organometallic reagents
  • Controlled addition rates and efficient temperature management
  • Modified work-up procedures to accommodate larger volumes
  • Optimized purification techniques suitable for larger quantities

These considerations help maintain reaction efficiency while ensuring safety and product quality during scale-up operations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline
  • 4-Chloro-2-(4-ethyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline
  • 4-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline

Uniqueness

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline is unique due to the presence of the cyclopropyl-thiazolyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole, identified by its CAS number 1237745-88-8, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₅ClN₂OS
  • Molecular Weight : 330.83 g/mol
  • Structure : The compound consists of a quinoline core substituted with a thiazole ring and a cyclopropyl group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of quinoline and thiazole often exhibit anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, primarily using the MTT assay to determine cell viability.

In Vitro Studies

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • IMR-32 (neuroblastoma)
  • Methodology :
    • Cells were treated with different concentrations of the compound.
    • Cell viability was measured after 24 hours.
  • Results :
    • The compound exhibited dose-dependent inhibition of cell growth.
    • IC₅₀ values ranged from 10.64 to 33.62 μM, indicating significant potency compared to standard agents like Cisplatin (IC₅₀ ~ 13.54 to 14.08 μM) .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of apoptosis via caspase activation.
  • Generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • DNA damage through interaction with cellular components .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological activity of similar compounds, providing insights into the potential applications of this specific derivative.

StudyFindings
Gursoy & Karal (2003)Identified diverse anticancer activities in quinoline derivatives.
Aboraia et al. (2006)Reported significant anticancer effects for thiazole-containing compounds.
Monks et al. (1991)Established protocols for evaluating cytotoxicity in cancer research .

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